Regiochemical Differentiation: 4-Carboxylate Ester Placement Versus 2- and 3-Carboxylate Regioisomers
The target compound positions the methyl ester at C4 of the tetrahydroquinoline ring, with the 5-oxo group at C5 and a 2-methyl substituent. The closest commercial analogs carry the ester at C2 (CAS 1359970-23-2) or C3 (CAS 1174538-70-5), both lacking the 2-methyl group. This positional isomerism creates distinct electronic environments: in the 4-carboxylate, the ester is conjugated with the 5-oxo ketone through the aromatic ring, while in the 2-carboxylate isomer, the ester is directly attached to the imine carbon, altering the pKa of the nitrogen and the reactivity of the adjacent position . The target compound's LogP is predicted to be higher than the measured 1.13–1.39 range of the 2-carboxylate isomer due to the additional methyl group, with each methyl substituent contributing approximately +0.5 LogP units .
| Evidence Dimension | Regiochemistry, molecular formula, and key substituents |
|---|---|
| Target Compound Data | 4-COOCH₃, 2-CH₃, 5-oxo; C₁₂H₁₃NO₃; MW 219.24; 2 rotatable bonds; 4 H-bond acceptors; 0 H-bond donors |
| Comparator Or Baseline | Comparator 1 (2-carboxylate, CAS 1359970-23-2): 2-COOCH₃, no 2-CH₃, 5-oxo; C₁₁H₁₁NO₃; MW 205.21; LogP 1.13–1.39; 3–4 H-bond acceptors. Comparator 2 (3-carboxylate, CAS 1174538-70-5): 3-COOCH₃, no 2-CH₃, 5-oxo; C₁₁H₁₁NO₃; MW 205.21; solubility 3.3 g/L (calc., 25 °C) |
| Quantified Difference | MW difference: +14.03 g/mol vs both isomers (one additional CH₂). LogP difference: estimated +0.5 to +0.7 vs 2-carboxylate (due to 2-CH₃). Solubility: 3-carboxylate isomer is slightly soluble (3.3 g/L); target compound solubility not experimentally reported but predicted to be lower due to higher lipophilicity. |
| Conditions | Physicochemical properties from vendor Certificates of Analysis and computational predictions. LogP for 2-carboxylate from Fluorochem (1.13) and MolBase (1.39). Solubility for 3-carboxylate from ChemBlink (calculated). |
Why This Matters
The 4-carboxylate regiochemistry combined with the 2-methyl group defines a unique chemical space not addressable by commercially available 2- or 3-carboxylate building blocks, directly impacting SAR exploration and library design strategies that require both the 4-ester vector and the 2-methyl lipophilic substituent.
